N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAGEKHOLXULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form a thioether intermediate, which is then cyclized with a guanidine derivative under acidic conditions to yield the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothieno-pyrimidines.
Scientific Research Applications
N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related thieno- and furopyrimidines, focusing on substituent effects:

Key Observations:
- Substituent Effects: Aryl groups (e.g., 4-methoxyphenyl in 5c and 8) enhance π-π stacking and hydrogen bonding, increasing melting points and crystallinity compared to aliphatic substituents like 2-methylpropyl .
- Core Heteroatom: Furopyrimidines (e.g., compound 12) exhibit reduced electron density compared to thienopyrimidines, altering reactivity and binding interactions .
- Bioactivity Correlations: Carboxamide derivatives (e.g., 2g) demonstrate higher antimicrobial activity due to improved hydrogen bonding, while alkylamino derivatives (e.g., the target compound) may prioritize membrane permeability .
Biological Activity
N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzothieno-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research.
Chemical Structure and Properties
The molecular formula of N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:
- Benzothieno core : This bicyclic structure contributes to the compound's unique reactivity.
- Tetrahydro structure : The saturation of the rings may influence its biological interactions.
- Amine functional group : This group is crucial for its potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations against human breast cancer cells and gastric cancer cells demonstrated significant anti-proliferative effects. Notably, N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibited superior antitumor activity compared to the positive control palbociclib and showed good cyclin-dependent kinase 6 (CDK6) inhibitory activity .
While detailed mechanisms remain under investigation, preliminary data suggest that the compound may exert its effects through interactions with key cellular pathways involved in cell cycle regulation and apoptosis. The structural similarity to other known antimitotic agents indicates a potential for targeting tubulin or related proteins within cancer cells .
Comparative Analysis with Related Compounds
To contextualize the biological activity of N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, a comparison with structurally related compounds is useful. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Contains an amino group | Antimicrobial and anti-inflammatory |
| 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Similar thieno-pyrimidine core | Antiviral properties |
| 6-Methylbenzothieno[3,2-d]pyrimidin-4(3H)-one | Benzothieno core with methyl substitution | Potential anticancer activity |
The presence of the 2-methylpropyl group in N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine enhances its lipophilicity and may improve bioavailability compared to other similar compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models. For instance:
- Breast Cancer Model : In a study involving MCF-7 human breast cancer cells, treatment with N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents.
- Gastric Cancer Model : Another study focused on gastric cancer cell lines (AGS) revealed that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations indicative of apoptotic cells following treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
